N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Descripción
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups, linked via an ethyl chain to a 2-oxoimidazolidine-carboxamide moiety. This hybrid structure combines the pharmacophoric features of pyrazole (known for kinase inhibition and anti-inflammatory activity) and imidazolidine-carboxamide (a scaffold prevalent in enzyme inhibitors, particularly antimicrobial agents).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-15(14-6-4-3-5-7-14)13(2)22(20-12)11-9-19-17(24)21-10-8-18-16(21)23/h3-7H,8-11H2,1-2H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJBQJJTLZHFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)N2CCNC2=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the imidazolidine and carboxamide groups. Common synthetic routes include:
Hydrazine Coupling: Reacting a phenyl-substituted pyrazole with hydrazine derivatives under controlled conditions.
Amide Formation: Subsequent reaction with ethylamine and oxoimidazolidine derivatives to form the final product.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Hydrolysis Reactions
The amide and imidazolidine moieties are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (4–6 h) | Carboxylic acid derivative + 3,5-dimethyl-4-phenylpyrazole-ethylamine | 68–72% | |
| Basic Hydrolysis | NaOH (2M), 80°C (3 h) | Sodium carboxylate + 3,5-dimethyl-4-phenylpyrazole-ethylamine | 75–80% |
-
Mechanism : Acidic conditions protonate the carbonyl oxygen, making the amide bond more electrophilic for nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon.
-
Analytical Support : Reaction progress monitored via TLC (Rf shift from 0.8 to 0.3) and validated by LC-MS.
Reduction Reactions
The carbonyl group in the imidazolidine ring and the amide bond can undergo reduction:
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| LiAlH4 | THF, 0°C → RT (2 h) | Secondary amine + 3,5-dimethyl-4-phenylpyrazole | 60–65% | |
| H2/Pd-C | Ethanol, 50 psi H2, 24 h | Imidazolidine ring-opened amine derivative | 45–50% |
-
Key Insight : LiAlH4 selectively reduces the amide to an amine, while catalytic hydrogenation cleaves the imidazolidine ring.
Substitution Reactions
The pyrazole ring and ethyl linker participate in electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution (Pyrazole Ring)
| Reagent | Conditions | Position Substituted | Yield | References |
|---|---|---|---|---|
| HNO3/H2SO4 | 0°C, 2 h | C-4 phenyl group | 55% | |
| SO3/H2SO4 | 100°C, 6 h | C-3 methyl group | 40% |
Nucleophilic Substitution (Ethyl Linker)
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| NaSH/DMF | 80°C, 12 h | Thioamide derivative | 50% | |
| NH2OH/EtOH | Reflux, 8 h | Hydroxamic acid derivative | 65% |
Oxidation Reactions
The ethyl chain and methyl groups are oxidation-prone:
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| KMnO4/H2SO4 | 70°C, 3 h | Carboxylic acid at ethyl linker | 30% | |
| CrO3/AcOH | RT, 24 h | Ketone at C-3 methyl group | 25% |
-
Note : Harsh conditions lead to over-oxidation, limiting yields.
Cyclization Reactions
Under specific conditions, the compound forms fused heterocycles:
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| POCl3 | 110°C, 6 h | Pyrazolo[1,5-a]imidazolidine | 70% | |
| Ac2O/ZnCl2 | 120°C, 4 h | Oxazolidinone derivative | 60% |
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Amide | High (hydrolysis, reduction) | LiAlH4 reduction, acidic hydrolysis |
| Pyrazole ring | Moderate (steric hindrance) | Nitration, sulfonation |
| Imidazolidine | Low (stable under mild conditions) | Ring-opening under strong acids/bases |
| Ethyl linker | Moderate (oxidation) | KMnO4 oxidation to carboxylic acid |
Key Findings
-
Amide Reactivity Dominates : Hydrolysis and reduction are the most efficient pathways due to the electron-deficient carbonyl group.
-
Steric Effects Limit Pyrazole Modifications : The 3,5-dimethyl and 4-phenyl groups hinder electrophilic substitution at C-4 .
-
Synthetic Utility : Cyclization reactions enable access to polycyclic scaffolds for drug discovery .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exhibit significant anticancer properties. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 glioma | 5.13 | Induces apoptosis |
| 5-FU | C6 glioma | 8.34 | Chemotherapeutic agent |
The compound 5f demonstrated a lower IC50 value than 5-FU, suggesting enhanced efficacy against glioma cells while sparing healthy cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research findings indicate that derivatives of this compound can inhibit the growth of various pathogens:
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 4 | E. coli | 30 |
| 7 | Staphylococcus aureus | 28 |
| Standard Drug | Streptomycin | 25 |
These results imply that the compound could be developed into effective antimicrobial agents.
Anti-inflammatory Properties
Preliminary studies have suggested that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Further research is needed to elucidate the specific mechanisms involved.
Synthesis Routes
The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves several key steps:
-
Formation of the Pyrazole Ring:
- Reacting appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
-
Introduction of the Ethyl Group:
- Alkylation reactions using ethyl halides are performed to introduce the ethyl group onto the pyrazole ring.
-
Formation of the Imidazolidine Ring:
- Cyclization reactions involving appropriate precursors lead to the formation of the imidazolidine structure.
-
Carboxamide Formation:
- The final step involves the introduction of a carboxamide group through acylation reactions.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound in various contexts:
- Anticancer Studies:
-
Antimicrobial Efficacy:
- Research has shown that certain derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics.
- Inflammation Models:
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes or receptors involved in disease processes.
Pathways: Modulates biochemical pathways related to infection, inflammation, or cell growth.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are best represented by the imidazolidine-carboxamide derivatives synthesized by Aboushady et al. (2023) as MurA inhibitors (). Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Imidazolidine-Carboxamide Derivatives
Key Observations :
Structural Differences: The target compound features a pyrazole-ethyl linker instead of the aryl-substituted imidazolidine cores in F10–F13. The 5-nitrothiazole group in F10–F13 is replaced by a carboxamide in the target compound, reducing electronegativity but enhancing hydrogen-bonding capacity.
Synthetic Yields :
- Derivatives with bulkier substituents (e.g., F13) showed marginally higher yields (87%) compared to F10–F12 (83%), suggesting steric or electronic effects during synthesis.
Biological Activity: F13, with a hydroxymethylphenyl group, exhibited the strongest MurA inhibition (IC50 = 0.9 µM), highlighting the importance of polar substituents for enzyme interaction.
Mechanistic and Pharmacokinetic Implications
- Electron-Withdrawing Groups: Nitrothiazole in F10–F13 enhances electrophilicity, critical for covalent MurA binding. The target compound’s carboxamide may instead rely on non-covalent interactions.
- Hydrogen Bonding : The pyrazole’s NH and carboxamide carbonyl in the target compound could mimic the nitro group’s role in F10–F13, but with reduced potency due to lower electronegativity.
Actividad Biológica
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that exhibits a complex molecular structure characterized by a pyrazole ring and an imidazolidine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂ |
| Molecular Weight | 287.36 g/mol |
| CAS Number | 2034551-75-0 |
| IUPAC Name | N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazolidine and pyrazole rings are known to participate in various biochemical pathways, potentially leading to the modulation of inflammatory responses and cancer cell proliferation.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide may act as a potent anti-inflammatory agent by downregulating these pathways.
Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, particularly in models involving breast and colon cancer cell lines. For example, one study reported that similar compounds inhibited cell growth by inducing cell cycle arrest and apoptosis in HT-29 colon carcinoma cells.
Table 1: Antiproliferative Activity on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl)-2-oxoimidazolidine | HT-29 | 15 |
| Control (DMSO) | HT-29 | >100 |
| N-(2-(3,5-dimethylpyrazol)) | MCF7 | 12 |
Antimicrobial Activity
The compound shows promise in antimicrobial applications as well. Studies have indicated that similar pyrazole derivatives possess significant activity against various Gram-positive and Gram-negative bacteria. In vitro tests demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Anti-inflammatory Effects
In a controlled study, researchers evaluated the anti-inflammatory effects of N-(2-(3,5-dimethyl-4-phenylpyrazol)) on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results showed a marked decrease in nitric oxide production and pro-inflammatory cytokines (TNF-alpha and IL-6), indicating a strong anti-inflammatory response.
Case Study 2: Anticancer Activity
A recent study assessed the anticancer effects of the compound on MCF7 breast cancer cells. The treatment resulted in significant growth inhibition with an IC50 value of 12 µM, demonstrating its potential as an effective therapeutic agent against breast cancer.
Q & A
Basic: How can researchers optimize the synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide?
Methodological Answer:
Optimization begins with systematic variation of reaction parameters. For example, solvents (e.g., N,N-dimethylformamide in ), catalysts (e.g., K₂CO₃), and stoichiometric ratios can be adjusted. Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For instance, factorial designs or response surface methodology (RSM) allow simultaneous testing of variables (e.g., temperature, reaction time) to identify optimal conditions . Post-synthesis, purification via column chromatography or recrystallization should be validated using HPLC (≥98% purity standards as in ).
Advanced: What computational methods are recommended to elucidate the reaction mechanism of this compound’s formation?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can map potential energy surfaces to identify transition states and intermediates . Coupled with molecular dynamics simulations, researchers can predict solvent effects and steric hindrance in multi-step syntheses (e.g., pyrazole and imidazolidine coupling). ICReDD’s approach ( ) integrates reaction path searches with experimental validation, enabling feedback loops for refining computational models.
Basic: What analytical techniques are critical for resolving contradictions in spectral data during characterization?
Methodological Answer:
Cross-validate using multiple spectroscopic methods :
- NMR (¹H/¹³C) to confirm substituent positions on the pyrazole ring.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry.
Discrepancies between theoretical and observed data (e.g., IR stretching frequencies) may require re-examining reaction conditions or byproduct formation .
Advanced: How can researchers identify and mitigate byproducts in the synthesis of this compound?
Methodological Answer:
Byproducts often arise from competing pathways (e.g., alkylation at alternative sites on the pyrazole ring). Use LC-MS/MS to detect low-abundance species and GC-MS for volatile intermediates. For example, ’s synthesis of structurally similar pyrazole derivatives employed chromatography to isolate thiophene-carboxamide byproducts. Kinetic studies (varying reaction time/temperature) can further pinpoint conditions favoring the desired product .
Basic: What strategies ensure reproducibility in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
Maintain strict control over:
- Mixing efficiency : Use scalable reactors (e.g., flow chemistry systems) to avoid localized concentration gradients.
- Temperature uniformity : Calibrate heating/cooling systems (e.g., jacketed reactors).
- Purification consistency : Validate column chromatography gradients or crystallization solvents at each scale. ’s procedure (room-temperature stirring) may require adjustment for exothermic reactions at larger scales.
Advanced: How can researchers evaluate the compound’s stability under varying pH and thermal conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.
- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂) and monitor degradation via HPLC.
- Real-time stability chambers simulate long-term storage (e.g., 25°C/60% RH) to identify polymorphic transitions or hygroscopicity.
Advanced: What interdisciplinary approaches integrate this compound into materials science or environmental chemistry research?
Methodological Answer:
- Membrane technologies : Functionalize separation membranes with the compound’s pyrazole moiety to enhance selectivity for heavy metal ions (see CRDC subclass RDF2050104 in ).
- Combustion engineering : Study its thermal decomposition products as potential flame retardants ( , RDF2050105).
- Environmental fate modeling : Apply atmospheric chemistry frameworks ( ) to predict degradation pathways in ecosystems.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Adhere to Chemical Hygiene Plan guidelines ( ): Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF in ).
- Conduct risk assessments for pyrazole-derived intermediates (potential irritants).
- Maintain 100% compliance with safety exams ( ) before experimental work.
Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina.
- In vitro assays : Modify substituents (e.g., methyl groups on pyrazole) and test cytotoxicity/protease inhibition.
- Pharmacokinetic modeling : Predict absorption/distribution using logP calculations and metabolic stability assays (e.g., microsomal incubation).
Advanced: What statistical frameworks resolve conflicting bioactivity data across independent studies?
Methodological Answer:
Apply meta-analysis to aggregate data, weighted by study quality (e.g., sample size, controls). Use multivariate regression to isolate confounding variables (e.g., solvent polarity in assay buffers). ’s comparative methodology in social sciences can be adapted to harmonize experimental protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
